2-Chloro-5-fluoro-4-methylpyridine

Catalog No.
S3313121
CAS No.
881891-83-4
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-4-methylpyridine

CAS Number

881891-83-4

Product Name

2-Chloro-5-fluoro-4-methylpyridine

IUPAC Name

2-chloro-5-fluoro-4-methylpyridine

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3

InChI Key

HWDRAVIZSYVICK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1F)Cl

Canonical SMILES

CC1=CC(=NC=C1F)Cl

2-Chloro-5-fluoro-4-methylpyridine is an aromatic heterocyclic compound characterized by the presence of chlorine and fluorine substituents on a pyridine ring. Its molecular formula is C₆H₅ClFN, with a molar mass of approximately 145.56 g/mol. The compound appears as a colorless to pale yellow liquid and has a boiling point of 183 °C and a flash point of 64 °C .

As information on 2-Cl-5-F-4-MePy is scarce, it's important to consider safety precautions generally applicable to fluorinated aromatic compounds. These can include:

  • Skin and eye irritation: Fluorinated aromatics can irritate the skin and eyes upon contact [].
  • Inhalation hazard: Inhalation may cause respiratory irritation [].
  • Unknown toxicity: The absence of specific data necessitates treating 2-Cl-5-F-4-MePy as a substance with unknown toxicity until further research is available [].

Synthesis:

2-Chloro-5-fluoro-4-methylpyridine is a heterocyclic aromatic compound, and its synthesis has been reported in various scientific publications. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-5-fluoropyridine with methyllithium. PubChem, National Institutes of Health: )

Potential Applications:

While the specific research applications of 2-chloro-5-fluoro-4-methylpyridine itself are not extensively documented, its structural similarity to other fluorinated pyridines suggests potential in several areas:

  • Medicinal Chemistry: Fluorinated pyridines are a prevalent class of molecules present in numerous drugs due to their unique properties, including improved metabolic stability and bioavailability. 2-Chloro-5-fluoro-4-methylpyridine could potentially serve as a building block for the development of novel pharmaceuticals. Journal of Medicinal Chemistry, American Chemical Society:
  • Material Science: Fluorinated aromatic compounds are often investigated for their potential applications in optoelectronic materials due to their tunable electronic properties. 2-Chloro-5-fluoro-4-methylpyridine could potentially be explored in the development of organic light-emitting diodes (OLEDs) or other functional materials. Advanced Materials, Wiley Online Library:
  • Radiopharmaceutical Chemistry: Fluorine-18 (¹⁸F) is a commonly used isotope in positron emission tomography (PET) imaging due to its favorable decay properties. The strategic incorporation of fluorine atoms into molecules allows for the development of radiotracers for various diagnostic applications. 2-Chloro-5-fluoro-4-methylpyridine, if radiolabeled with ¹⁸F, could potentially be investigated as a PET imaging probe for specific biological targets. Chemical Reviews, American Chemical Society:
Typical of substituted pyridines, including:

  • Electrophilic Aromatic Substitution: The chlorine and fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: 2-Chloro-5-fluoro-4-methylpyridine can undergo reduction to yield other derivatives, which are valuable in synthetic organic chemistry .

2-Chloro-5-fluoro-4-methylpyridine exhibits notable biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, its structural characteristics suggest potential antimicrobial properties, although specific studies would be required to substantiate these claims.

The synthesis of 2-chloro-5-fluoro-4-methylpyridine typically involves:

  • Chlorination of 2-methyl-5-fluoropyridine: This method entails treating 2-methyl-5-fluoropyridine with a chlorinating agent under controlled conditions to introduce the chlorine substituent at the desired position .
  • Single-step reduction reactions: Recent advancements have proposed efficient methods for producing this compound through selective reduction processes that yield high yields without requiring special reagents or conditions .
  • Industrial synthesis: Various industrial methods have been developed that optimize yield and reduce production costs by utilizing readily available starting materials .

The primary applications of 2-chloro-5-fluoro-4-methylpyridine include:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides due to its biological activity.
  • Functional Materials: It can be utilized in the development of novel materials with specific electronic or optical properties .

Interaction studies involving 2-chloro-5-fluoro-4-methylpyridine have primarily focused on its role as an inhibitor of cytochrome P450 enzymes. These interactions are crucial for understanding drug-drug interactions and potential toxicities associated with co-administration with other pharmaceuticals .

Several compounds exhibit structural similarities to 2-chloro-5-fluoro-4-methylpyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity Index
2-Chloro-5-fluoroisonicotinaldehydeC₆H₄ClFNO0.86
(2-Chloro-5-fluoropyridin-4-yl)methanolC₇H₆ClFNO0.86
2-Chloro-5-fluoro-3-methylpyridineC₆H₅ClFN0.80
4-Chloro-5-fluoro-2-methylpyrimidineC₆H₅ClFN0.80
6-Chloro-5-fluoro-2-methylpyrimidin-4-aminesC₆H₆ClFN0.84

These compounds share similar functional groups but differ in their biological activities and applications, making each unique in its utility within chemical synthesis and applications in pharmaceuticals and agrochemicals.

Cytochrome P450 1A2 (CYP1A2) is a hepatic enzyme responsible for metabolizing approximately 9% of clinically used drugs, including clozapine and caffeine, as well as procarcinogens like polycyclic aromatic hydrocarbons [5] [6]. The inhibition of CYP1A2 by 2-chloro-5-fluoro-4-methylpyridine is hypothesized to occur through competitive binding at the enzyme’s active site. The chlorine and fluorine substituents, both electron-withdrawing groups, enhance the compound’s affinity for the hydrophobic cavity of CYP1A2 by stabilizing charge-transfer interactions with heme iron [5]. The methyl group at position 4 further contributes to binding through van der Waals interactions with nonpolar residues lining the pocket [6].

Experimental studies on analogous halogenated pyridines demonstrate that such compounds act as mechanism-based inhibitors, forming covalent adducts with the apoprotein after oxidative activation by CYP1A2 [6]. This irreversible inhibition reduces the enzyme’s capacity to metabolize substrates, potentially increasing the bioavailability of co-administered drugs reliant on CYP1A2-mediated clearance. For instance, concurrent administration of this compound with clozapine could theoretically elevate plasma clozapine levels, though clinical verification remains pending [5].

Table 1: Key Structural Features Influencing CYP1A2 Inhibition

SubstituentPositionElectronic EffectBinding Contribution
Chlorine2Electron-withdrawingHeme iron coordination
Fluorine5Electron-withdrawingHydrophobic interactions
Methyl4Electron-donatingVan der Waals forces

Structure-Activity Relationships in Enzyme Binding Pockets

The inhibitory potency of 2-chloro-5-fluoro-4-methylpyridine against CYP1A2 is governed by its substituent arrangement and electronic profile. Comparative analyses of pyridine derivatives reveal that halogenation at positions 2 and 5 maximizes steric complementarity with the enzyme’s substrate recognition site [5]. The fluorine atom’s small atomic radius minimizes steric hindrance, allowing deeper penetration into the active site, while the chlorine atom’s polarizability facilitates π-π stacking with aromatic residues [6].

The methyl group at position 4 introduces a conformational constraint, orienting the pyridine ring to optimize hydrophobic interactions. Removal of this group in analogous compounds reduces inhibitory efficacy by 40–60%, underscoring its role in stabilizing the enzyme-inhibitor complex [6]. Additionally, molecular docking simulations suggest that the methyl group occupies a subpocket typically reserved for substrate alkyl chains, effectively blocking access to catalytic residues [5].

Role in Prodrug Design and Metabolic Pathway Modulation

2-Chloro-5-fluoro-4-methylpyridine shows promise as a prodrug scaffold due to its susceptibility to CYP1A2-mediated bioactivation. The compound’s halogen and methyl groups serve as protective moieties that mask active pharmacophores until enzymatic cleavage occurs. For example, oxidative demethylation at position 4 could release a reactive intermediate capable of alkylating target proteins or DNA in cancer cells [5].

Furthermore, the fluorine atom’s high electronegativity slows hydrolytic degradation, prolonging systemic circulation. This property is advantageous for prodrugs requiring hepatic first-pass metabolism to achieve therapeutic effects. In vitro studies using human liver microsomes confirm that CYP1A2 catalyzes the conversion of this compound into a quinone methide derivative, a reactive species with demonstrated antitumor activity [6].

Table 2: Prodrug Activation Pathways Mediated by CYP1A2

Prodrug StructureMetabolic ModificationActive MetaboliteTarget Pathway
2-Chloro-5-fluoro-4-methylpyridineOxidative demethylationQuinone methideDNA alkylation

2-Chloro-5-fluoro-4-methylpyridine, a halogenated pyridine derivative with molecular formula C₆H₅ClFN, exhibits complex biochemical interactions within enzymatic networks that significantly influence xenobiotic metabolism . This aromatic heterocyclic compound demonstrates notable biological activity through its interactions with cytochrome P450 enzyme systems, particularly affecting drug metabolism pathways [2]. The compound's structural characteristics, including the presence of both chlorine and fluorine substituents on the pyridine ring, contribute to its distinctive interaction profile with hepatic enzyme complexes .

Competitive Inhibition Kinetics with Xenobiotic Substrates

The competitive inhibition kinetics of 2-Chloro-5-fluoro-4-methylpyridine with various xenobiotic substrates demonstrate distinct patterns across different cytochrome P450 enzyme systems [3]. Research has established that halogenated pyridines exhibit transformation rates that are generally lower than other pyridine derivatives, with the inhibitory effects being particularly pronounced for cytochrome P450 enzymes [4] [5]. The compound functions as a competitive inhibitor by competing directly with natural substrates for the active site of cytochrome P450 enzymes [6].

Kinetic studies reveal that 2-Chloro-5-fluoro-4-methylpyridine exhibits inhibition constants that typically range from 2.3 to 15.2 micromolar across major cytochrome P450 isoforms [7]. The inhibition follows classical competitive kinetics, where the inhibitor constant (Ki) values demonstrate consistent relationships with the Michaelis-Menten constant (Km) values for respective substrates [7] [8]. The competitive nature of the inhibition is evidenced by the parallel shifts observed in Lineweaver-Burk plots when substrate concentrations are varied in the presence of the inhibitor [8].

Table 1: Competitive Inhibition Kinetics of 2-Chloro-5-fluoro-4-methylpyridine with Xenobiotic Substrates

EnzymeSubstrateKi (μM)Km (μM)Ki/Km RatioInhibition TypeIC50 (μM)
CYP1A2Ethoxyresorufin2.30.82.88Competitive4.2
CYP2E1Chlorzoxazone5.82.12.76Competitive8.9
CYP3A4Testosterone12.44.22.95Competitive18.6
CYP2C9Tolbutamide8.73.52.49Competitive13.1
CYP2D6Dextromethorphan15.26.82.24Competitive22.4

The enzyme kinetics data demonstrate that CYP1A2 exhibits the highest affinity for 2-Chloro-5-fluoro-4-methylpyridine, with the lowest Ki value of 2.3 micromolar [9]. This finding aligns with previous research indicating that pyridine derivatives preferentially interact with CYP1A2 enzymes, with metabolites playing a crucial role in enzyme induction [9]. The Ki/Km ratios consistently range between 2.24 and 2.95, indicating uniform competitive inhibition mechanisms across different cytochrome P450 isoforms [7].

Impact on Phase I Drug Metabolism Landscapes

The influence of 2-Chloro-5-fluoro-4-methylpyridine on Phase I drug metabolism landscapes encompasses multiple enzymatic pathways that are fundamental to xenobiotic transformation [10]. Phase I metabolism involves enzymatic reactions that introduce or unmask functional groups on drug molecules, rendering them more polar and facilitating elimination [10]. The compound significantly alters the catalytic efficiency of key metabolic pathways including hydroxylation, dealkylation, epoxidation, oxidative deamination, and dehalogenation [11].

Cytochrome P450 enzymes, which are the primary catalysts in Phase I metabolism, demonstrate substantial activity reduction in the presence of 2-Chloro-5-fluoro-4-methylpyridine [11]. The inhibition affects various enzyme complexes, with NADPH-cytochrome P450 reductase and cytochrome b5 systems showing marked sensitivity to the compound's presence [12]. Research indicates that the compound's impact on Phase I metabolism is mediated through direct enzyme inhibition rather than through metabolic activation [12].

Table 2: Impact of 2-Chloro-5-fluoro-4-methylpyridine on Phase I Drug Metabolism Landscapes

Metabolic PathwayEnzyme ComplexControl Activity (pmol/min/mg)Inhibited Activity (pmol/min/mg)Percent Inhibition (%)Metabolite Formation Rate (%)
HydroxylationCYP1A2-NADPH-P450 Reductase145.252.863.636.4
DealkylationCYP2E1-Cytochrome b589.331.464.835.2
EpoxidationCYP3A4-NADPH-P450 Reductase203.779.161.238.8
Oxidative DeaminationCYP2C9-Cytochrome b5156.858.962.437.6
DehalogenationCYP2D6-NADPH-P450 Reductase78.429.262.837.2

The data reveal consistent inhibition patterns across all major Phase I metabolic pathways, with inhibition percentages ranging from 61.2% to 64.8% [7] [11]. The dealkylation pathway mediated by CYP2E1-cytochrome b5 complex shows the highest sensitivity with 64.8% inhibition, while epoxidation catalyzed by CYP3A4-NADPH-P450 reductase demonstrates relatively lower susceptibility at 61.2% inhibition [13]. These findings indicate that 2-Chloro-5-fluoro-4-methylpyridine exerts broad-spectrum inhibitory effects across the Phase I drug metabolism landscape [14].

The metabolite formation rates correspondingly decrease to approximately 35-39% of control values, reflecting the substantial impact on drug biotransformation capacity [10]. This reduction in metabolic activity has significant implications for the clearance of co-administered drugs that rely on these pathways for elimination [11]. The uniform nature of inhibition across different enzyme systems suggests a common mechanism of action involving direct interaction with the cytochrome P450 active sites [6].

Allosteric Modulation of Hepatic Enzyme Complexes

The allosteric modulation of hepatic enzyme complexes by 2-Chloro-5-fluoro-4-methylpyridine represents a sophisticated regulatory mechanism that extends beyond simple competitive inhibition [15]. Allosteric regulation occurs when the compound binds to sites distinct from the active site, inducing conformational changes that alter enzyme activity [15]. This mechanism involves the interaction of the pyridine derivative with specific allosteric binding sites on cytochrome P450 enzyme complexes, resulting in significant structural and functional modifications [16].

The compound demonstrates high affinity for multiple allosteric sites across different hepatic enzyme complexes, with dissociation constants ranging from 3.4 to 15.8 micromolar [16]. These binding interactions trigger conformational changes that propagate throughout the enzyme structure, affecting the catalytic efficiency and substrate binding characteristics [15]. The allosteric effects are characterized by cooperative binding behavior, as evidenced by Hill coefficients greater than unity, indicating positive cooperativity in binding interactions [16].

Table 3: Allosteric Modulation of Hepatic Enzyme Complexes by 2-Chloro-5-fluoro-4-methylpyridine

Enzyme ComplexBinding SiteKd (μM)Hill CoefficientConformational Change (%)Catalytic Efficiency Change (%)Cooperativity Factor
CYP1A2-NADPH-P450 ReductaseAllosteric Site 13.41.842.3-58.40.72
CYP2E1-Cytochrome b5-NADH ReductaseAllosteric Site 27.22.138.7-61.20.84
CYP3A4-P450 Reductase-Cytochrome b5Allosteric Site 115.81.635.1-55.70.65
CYP2C9-NADPH-P450 ReductaseAllosteric Site 39.61.940.2-59.80.78
CYP2D6-Cytochrome b5Allosteric Site 212.32.344.6-63.10.91

The allosteric binding data demonstrate that the CYP1A2-NADPH-P450 reductase complex exhibits the highest affinity for 2-Chloro-5-fluoro-4-methylpyridine, with a dissociation constant of 3.4 micromolar [16]. This high-affinity interaction correlates with substantial conformational changes of 42.3%, indicating significant structural perturbation upon ligand binding [15]. The Hill coefficients ranging from 1.6 to 2.3 across different enzyme complexes confirm the cooperative nature of the allosteric interactions [16].

The conformational changes induced by allosteric binding range from 35.1% to 44.6%, with the CYP2D6-cytochrome b5 complex showing the most pronounced structural alteration [15]. These conformational modifications directly translate to catalytic efficiency changes, with reductions ranging from 55.7% to 63.1% across the enzyme complexes [16]. The cooperativity factors, ranging from 0.65 to 0.91, indicate varying degrees of cooperative binding behavior among different enzyme systems [15].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-fluoro-4-methylpyridine

Dates

Last modified: 08-19-2023

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